

# 2-(Methylthio)benzothiazole chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 2-(Methylthio)benzothiazole

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An In-depth Technical Guide to **2-(Methylthio)benzothiazole**

## Authored by: Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **2-(Methylthio)benzothiazole**, a heterocyclic compound of significant interest in industrial and research settings. The document delineates its chemical identity, physicochemical properties, synthesis protocols, and key applications. Emphasis is placed on the mechanistic underpinnings of its synthesis and its emerging role in biological systems, offering valuable insights for researchers, chemists, and professionals in drug development.

## Core Identification and Chemical Structure

**2-(Methylthio)benzothiazole** is an organic compound featuring a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. A methylthio group (-SCH<sub>3</sub>) is attached at the 2-position of the benzothiazole framework.[\[1\]](#)

- IUPAC Name: 2-methylsulfanyl-1,3-benzothiazole[\[2\]](#)[\[3\]](#)
- CAS Number: 615-22-5[\[2\]](#)[\[4\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NS<sub>2</sub>[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: 2-(Methylmercaptop)benzothiazole, 2-(Methylthio)benzo[d]thiazole, Methylcaptax[\[1\]](#)[\[2\]](#)[\[5\]](#)

The structural framework of **2-(Methylthio)benzothiazole** imparts unique chemical properties and reactivity, making it a versatile molecule in various chemical transformations.[\[1\]](#)

## Chemical Structure Diagram:

Caption: Chemical structure of **2-(Methylthio)benzothiazole**.

## Physicochemical and Predicted Properties

**2-(Methylthio)benzothiazole** typically presents as a white to light yellow crystalline powder or a yellow liquid with an unpleasant odor.[\[1\]](#)[\[2\]](#) It exhibits moderate solubility in organic solvents and is less soluble in water.[\[1\]](#)

Property	Value	Reference(s)
Molecular Weight	181.28 g/mol	<a href="#">[4]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[6]</a>
Melting Point	43-46 °C	<a href="#">[7]</a>
Boiling Point	177 °C at 22 mmHg; 302-303 °C at 760 mmHg (est.)	<a href="#">[6]</a> <a href="#">[7]</a>
Water Solubility	0.2 g/L (predicted)	<a href="#">[3]</a> <a href="#">[6]</a>
logP (Octanol-Water)	3.16 - 3.43 (predicted)	<a href="#">[3]</a> <a href="#">[6]</a>
pKa (Strongest Basic)	1.13 (predicted)	<a href="#">[3]</a> <a href="#">[6]</a>

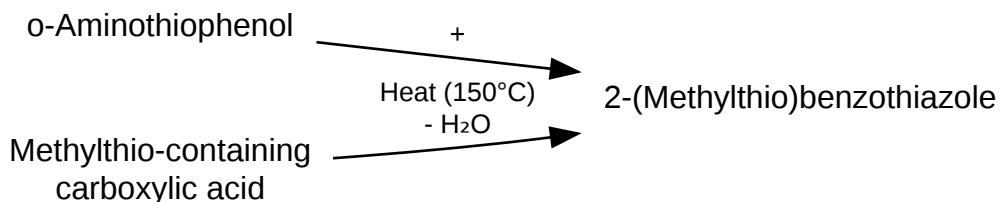
## Synthesis Protocols and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry, with several efficient methods available.[\[8\]](#) A common and direct approach involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

## Representative Laboratory Synthesis:

A prevalent laboratory-scale synthesis involves the reaction of o-aminothiophenol with a methylthio-containing carboxylic acid at elevated temperatures. This method is favored for its high conversion rates, short reaction times, and clean reaction profiles.

Reaction Scheme:



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Caption: General synthesis of **2-(Methylthio)benzothiazole**.

## Detailed Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of o-aminothiophenol and a suitable methylthio-containing carboxylic acid (e.g., methylthioacetic acid).
- Heating: Heat the mixture to 150°C for approximately 30 minutes in the absence of a solvent or catalyst. The high temperature facilitates the condensation reaction and the removal of water.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product can then be isolated and purified, typically through recrystallization from an appropriate solvent or by column chromatography to yield the pure **2-(Methylthio)benzothiazole**.

Causality in Experimental Choices:

- The use of a solvent-free and catalyst-free system simplifies the experimental setup and purification process.
- Heating at 150°C provides sufficient energy to overcome the activation barrier for the condensation reaction, driving the equilibrium towards the product by removing the water byproduct.

## Industrial and Research Applications

**2-(Methylthio)benzothiazole** is a versatile compound with applications spanning several industries.

- Agrochemicals: It is recognized for its role as a fungicide, protecting crops from various fungal diseases.[\[9\]](#)
- Rubber and Plastics Industry: This compound acts as a processing aid and vulcanization accelerator, enhancing the durability and performance of rubber products.[\[1\]](#)[\[9\]](#)
- Corrosion Inhibition: It is used in formulations to prevent the corrosion of metals.[\[9\]](#)
- Organic Synthesis: It serves as a valuable intermediate in the synthesis of other organic compounds and pharmaceuticals.[\[1\]](#)

## Biological Activity and Toxicological Profile

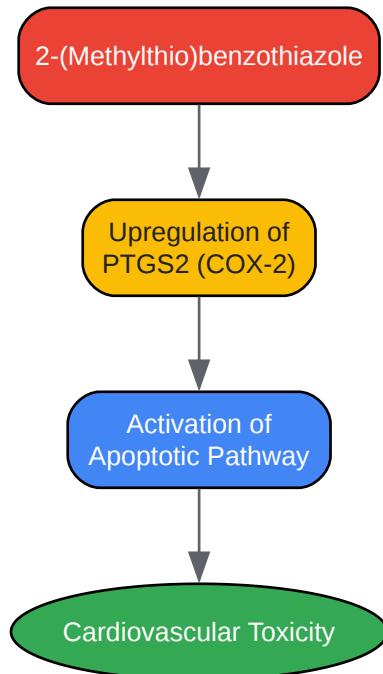
Recent studies have begun to elucidate the biological effects of **2-(Methylthio)benzothiazole**. Research utilizing zebrafish models has indicated that this compound can induce cardiovascular toxicity.

### Cardiovascular Toxicity and Apoptotic Pathway:

Exposure of zebrafish larvae to **2-(Methylthio)benzothiazole** resulted in decreased heart rate, pericardial edema, and cardiac malformations. Mechanistic studies have shown that it upregulates the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2. This upregulation is a critical event that triggers the apoptotic pathway, leading to the observed cardiotoxic effects.

Protein-protein interaction network analysis has identified PTGS2 as a core target of **2-(Methylthio)benzothiazole**. PTGS2 is known to interact with other proteins such as Cathepsin K (Ctsk) and Poly (ADP-ribose) polymerase 2 (PARP2), which are also involved in apoptosis and inflammatory responses.

## Signaling Pathway Diagram:



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Caption: Proposed pathway for MTBT-induced cardiovascular toxicity.

## Conclusion

**2-(Methylthio)benzothiazole** is a chemically significant compound with a well-defined structure and a range of important applications. Its synthesis is straightforward, and its utility in the agrochemical and materials science sectors is well-established. Emerging research into its biological activities, particularly its toxicological profile, opens new avenues for investigation and highlights the need for careful handling and risk assessment. This guide provides a foundational understanding for scientists and researchers working with this versatile molecule.

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